

# N(6)-Carboxymethyllysine (CML): A Key Biomarker in Diabetic Retinopathy Research

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **N(6)-carboxymethyllysine**

Cat. No.: **B555349**

[Get Quote](#)

Application Notes and Protocols for Researchers and Drug Development Professionals

## Introduction

**N(6)-carboxymethyllysine** (CML) is a major advanced glycation end product (AGE) that accumulates in tissues and circulation in diabetes mellitus. It is formed through non-enzymatic reactions between glucose-derived dicarbonyl compounds and the amino groups of lysine residues in proteins. In the context of diabetic retinopathy (DR), a leading cause of blindness in working-age adults, CML has emerged as a critical biomarker. Elevated levels of CML are strongly associated with the presence and severity of DR, making it a valuable tool for risk assessment, disease monitoring, and the development of novel therapeutic interventions. These application notes provide a comprehensive overview of CML as a biomarker in DR studies, including quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

## Quantitative Data Summary

Multiple studies have demonstrated a significant correlation between elevated CML levels and the progression of diabetic retinopathy. The following tables summarize key quantitative findings from various studies, providing a clear comparison of CML concentrations across different patient cohorts and sample types.

Table 1: Serum **N(6)-carboxymethyllysine** (CML) Levels in Patients with Type 2 Diabetes and Varying Stages of Diabetic Retinopathy

| Patient Group                                  | CML Concentration (ng/mL) | Reference |
|------------------------------------------------|---------------------------|-----------|
| Healthy Controls                               | 31.34 ± 21.23             | [1]       |
| Diabetes without Retinopathy (No DR)           | 73.88 ± 35.01             | [1]       |
| Non-Proliferative Diabetic Retinopathy (NPDR)  | 91.21 ± 66.65             | [1]       |
| Proliferative Diabetic Retinopathy (PDR)       | 132.08 ± 84.07            | [1]       |
| Healthy Controls                               | 521 ± 134                 | [2][3]    |
| Type 2 Diabetes without Severe Retinopathy     | 821 ± 141                 | [2][3]    |
| Type 2 Diabetes with Proliferative Retinopathy | 1182 ± 346                | [2][3]    |

Table 2: Vitreous Humor **N(6)-carboxymethyllysine** (CML) Levels in Diabetic Retinopathy

| Patient Group                                 | CML Concentration (ng/mL) | Reference |
|-----------------------------------------------|---------------------------|-----------|
| Diabetes without Retinopathy (DNR)            | 0.5 ± 0.34                | [4]       |
| Non-Proliferative Diabetic Retinopathy (NPDR) | 1.05 ± 0.51               | [4]       |
| Proliferative Diabetic Retinopathy (PDR)      | 0.89 ± 0.53               | [4]       |

Table 3: Hemoglobin-associated **N(6)-carboxymethyllysine** (CML) Levels in Diabetic Retinopathy

| Patient Group                            | CML Concentration (AU/mg) | Reference |
|------------------------------------------|---------------------------|-----------|
| Healthy Controls                         | 10.72 ± 0.4               | [5]       |
| Diabetic Patients                        | 13.3 ± 0.4                | [5]       |
| Proliferative Diabetic Retinopathy (PDR) | 14.2 ± 1.5                | [5]       |

## Experimental Protocols

Accurate and reproducible measurement of CML is crucial for its utility as a biomarker. The following are detailed protocols for the most common methods used in diabetic retinopathy research.

### Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Serum/Plasma CML

This protocol is a generalized procedure based on commercially available competitive ELISA kits.[6][7][8][9][10]

#### Materials:

- CML ELISA Kit (including CML-coated microplate, CML standard, detection antibody, HRP-conjugate, wash buffer, substrate solution, and stop solution)
- Microplate reader capable of measuring absorbance at 450 nm
- Pipettes and tips
- Deionized or distilled water
- Sample diluent (often provided in the kit)

#### Procedure:

- Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.
- Standard Curve Preparation: Prepare a serial dilution of the CML standard to create a standard curve.
- Sample Addition: Add 50 µL of standard or sample to each well of the CML-coated microplate.
- Detection Antibody Addition: Immediately add 50 µL of the biotinylated detection antibody working solution to each well. Cover the plate and incubate for 1 hour at 37°C.
- Washing: Aspirate the contents of each well and wash the plate three times with 1X Wash Buffer. Ensure complete removal of liquid after the final wash.
- HRP Conjugate Addition: Add 100 µL of HRP conjugate working solution to each well. Cover the plate and incubate for 30-45 minutes at 37°C.
- Washing: Repeat the wash step as described in step 5, performing a total of five washes.
- Substrate Addition: Add 90 µL of Substrate Solution to each well. Cover the plate and incubate for 15-20 minutes at 37°C in the dark.
- Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
- Absorbance Measurement: Read the optical density of each well at 450 nm within 5 minutes of adding the stop solution.
- Calculation: Calculate the CML concentration in the samples by comparing their absorbance to the standard curve. The concentration of CML is inversely proportional to the optical density.



[Click to download full resolution via product page](#)

Competitive ELISA Workflow for CML Quantification.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma CML

This protocol is based on a high-throughput method for CML quantification in human plasma.

[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- LC-MS/MS system (e.g., Orbitrap or triple quadrupole)
- C18 column
- Sodium tetraborate/borohydride buffer
- Trichloroacetic acid (TCA)
- Hydrochloric acid (HCl)
- Perfluorovaleric acid (NFPA)
- Acetonitrile
- Internal standard (e.g., Cotinine-D3)
- 96-well deep-well plates
- Centrifuge

Procedure:

- Sample Preparation:
  - Thaw plasma samples and centrifuge at 20,000 x g for 5 minutes.

- To 10 µL of plasma in a 96-well plate, add 300 µL of sodium tetraborate/borohydride buffer and incubate overnight at 4°C for chemical reduction.
- Protein Precipitation and Hydrolysis:
  - Add TCA to precipitate proteins.
  - Wash the protein pellet with TCA.
  - Add 6 M HCl and hydrolyze at 110°C for 20 hours.
  - Dry the hydrolyzed sample under nitrogen gas.
- Sample Reconstitution and Analysis:
  - Reconstitute the dried sample in 5 mmol/L NFPA.
  - Add the internal standard.
  - Filter the sample through a 0.22 µm membrane.
  - Inject the sample into the LC-MS/MS system.
- LC-MS/MS Analysis:
  - Chromatography: Separate CML using a C18 column with a gradient of mobile phase A (e.g., 5 mM NFPA in water) and mobile phase B (e.g., acetonitrile).
  - Mass Spectrometry: Detect CML and the internal standard using multiple reaction monitoring (MRM) mode with specific precursor and product ion transitions (e.g., for CML: m/z 205.2 > 84.1).
- Quantification: Quantify CML by comparing the peak area ratio of CML to the internal standard against a standard curve.



[Click to download full resolution via product page](#)

LC-MS/MS Workflow for CML Quantification.

## Immunohistochemistry (IHC) for CML in Retinal Tissue

This is a general protocol for localizing CML in retinal cryosections, which can be adapted based on specific antibodies and tissue preparation methods.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

### Materials:

- Mouse or human retinal tissue
- 4% Paraformaldehyde (PFA) in PBS
- Sucrose solutions (10%, 20%, 30% in PBS)
- Optimal Cutting Temperature (OCT) compound
- Cryostat
- Microscope slides
- Blocking buffer (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)
- Primary antibody against CML
- Fluorophore-conjugated secondary antibody
- DAPI (for nuclear counterstaining)
- Mounting medium

- Fluorescence microscope

Procedure:

- Tissue Preparation:

- Fix enucleated eyes in 4% PFA for 2 hours.
- Cryoprotect the tissue by sequential incubation in 10%, 20%, and 30% sucrose solutions until the tissue sinks.
- Embed the tissue in OCT compound and freeze.
- Cut 10-12  $\mu$ m thick sections using a cryostat and mount on microscope slides.

- Immunostaining:

- Wash the sections with PBS.
- Permeabilize and block non-specific binding by incubating in blocking buffer for 1 hour at room temperature.
- Incubate with the primary anti-CML antibody (diluted in blocking buffer) overnight at 4°C.
- Wash the sections three times with PBS.
- Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.
- Wash the sections three times with PBS.

- Counterstaining and Mounting:

- Counterstain with DAPI for 5-10 minutes.
- Wash with PBS.
- Mount the sections with mounting medium and a coverslip.

- Imaging:
  - Visualize the sections using a fluorescence microscope. CML localization will be indicated by the fluorescence signal from the secondary antibody.

## Signaling Pathways

CML exerts its pathogenic effects in diabetic retinopathy primarily through the Receptor for Advanced Glycation End products (RAGE). The binding of CML to RAGE on retinal cells, such as endothelial cells and pericytes, triggers a cascade of intracellular signaling events that contribute to retinal damage.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

The CML-RAGE interaction activates downstream signaling pathways, including the transcription factor NF- $\kappa$ B and the mitogen-activated protein kinase (MAPK) pathway (specifically ERK1/2 and p38 MAPK).[\[19\]](#) This activation leads to the upregulation of pro-inflammatory cytokines (e.g., IL-6, TNF- $\alpha$ ), chemokines, and adhesion molecules (e.g., ICAM-1, VCAM-1). These molecules promote inflammation, leukostasis, and increased vascular permeability, all of which are key features of diabetic retinopathy.[\[19\]](#) Furthermore, CML-RAGE signaling contributes to oxidative stress through the production of reactive oxygen species (ROS), which further damages retinal cells.[\[23\]](#) There is also evidence of crosstalk with the Toll-like receptor 4 (TLR4) signaling pathway, amplifying the inflammatory response.[\[23\]](#)[\[24\]](#)

[Click to download full resolution via product page](#)**CML-RAGE Signaling Pathway in Diabetic Retinopathy.**

## Conclusion

**N(6)-carboxymethyllysine** is a robust and clinically relevant biomarker for diabetic retinopathy. Its quantification in patient samples can aid in risk stratification and monitoring disease progression. The provided protocols offer standardized methods for measuring CML, and the elucidated signaling pathway highlights potential targets for therapeutic intervention. Further research into the intricate roles of CML in the pathogenesis of diabetic retinopathy will undoubtedly pave the way for novel diagnostic and therapeutic strategies to combat this debilitating disease.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Association of serum N(ε)-Carboxy methyl lysine with severity of diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevated serum levels of N(epsilon)-carboxymethyl-lysine, an advanced glycation end product, are associated with proliferative diabetic retinopathy and macular oedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Role of N-epsilon- carboxy methyl lysine, advanced glycation end products and reactive oxygen species for the development of nonproliferative and proliferative retinopathy in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. assaygenie.com [assaygenie.com]
- 7. mdpi.com [mdpi.com]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. stjohnslabs.com [stjohnslabs.com]

- 11. High-throughput quantification of carboxymethyl lysine in serum and plasma using high-resolution accurate mass Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantifying carboxymethyl lysine and carboxyethyl lysine in human plasma: clinical insights into aging research using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantifying carboxymethyl lysine and carboxyethyl lysine in human plasma: clinical insights into aging research using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimized Protocol for Retinal Wholmount Preparation for Imaging and Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fixation Strategies For Retinal Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Preparation of Mouse Retinal Cryo-sections for Immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. RAGE plays key role in diabetic retinopathy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. RAGE signaling regulates the progression of diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pericyte-Endothelial Interactions in the Retinal Microvasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. RAGE silencing deters CML-AGE induced inflammation and TLR4 expression in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [N(6)-Carboxymethyllysine (CML): A Key Biomarker in Diabetic Retinopathy Research]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b555349#n-6-carboxymethyllysine-as-a-biomarker-in-diabetic-retinopathy-studies>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)